molecular formula C8H10N2O2 B13601174 2-Amino-2-(5-methylpyridin-3-yl)acetic acid

2-Amino-2-(5-methylpyridin-3-yl)acetic acid

Cat. No.: B13601174
M. Wt: 166.18 g/mol
InChI Key: JUPFMXKVEFJVGC-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(5-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(5-methylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(5-methylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-2-(5-methylpyridin-4-yl)acetic acid
  • 2-Amino-2-(6-methylpyridin-3-yl)acetic acid
  • 2-Amino-2-(5-ethylpyridin-3-yl)acetic acid

Comparison: Compared to its analogs, 2-Amino-2-(5-methylpyridin-3-yl)acetic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in differences in binding affinity to enzymes and receptors, as well as variations in its pharmacokinetic properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-2-6(4-10-3-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

JUPFMXKVEFJVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C(=O)O)N

Origin of Product

United States

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